Cyclopentanecarboxylic acid, 2-pyridinylmethyl ester
Description
Properties
CAS No. |
634199-57-8 |
|---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
pyridin-2-ylmethyl cyclopentanecarboxylate |
InChI |
InChI=1S/C12H15NO2/c14-12(10-5-1-2-6-10)15-9-11-7-3-4-8-13-11/h3-4,7-8,10H,1-2,5-6,9H2 |
InChI Key |
WQXCRCPCMVETMB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(=O)OCC2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Fischer Esterification
Fischer esterification involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. The general reaction can be represented as follows:
$$
\text{RCOOH} + \text{R'OH} \xrightarrow{\text{H}^+} \text{RCOOR'} + \text{H}_2\text{O}
$$
For cyclopentanecarboxylic acid, 2-pyridinylmethyl ester, the process can be summarized in the following steps:
- Reactants : Cyclopentanecarboxylic acid and 2-pyridinylmethanol are combined in a reaction vessel.
- Catalyst : A strong acid catalyst, such as sulfuric acid or hydrochloric acid, is added to facilitate the reaction.
- Conditions : The mixture is heated under reflux conditions to promote the formation of the ester.
- Product Isolation : After completion, the reaction mixture is cooled, and the product is extracted using organic solvents. Purification can be achieved through distillation or recrystallization.
Alternative Synthetic Routes
Other methods for synthesizing this compound include:
Direct Alkylation : This method involves directly alkylating cyclopentanecarboxylic acid with pyridinylmethyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Use of Coupling Agents : Employing coupling agents like DCC (dicyclohexylcarbodiimide) can facilitate the formation of esters from carboxylic acids and alcohols without requiring strong acidic conditions.
The effectiveness and efficiency of these preparation methods have been documented in various studies. Below is a comparative analysis based on yield and reaction conditions.
| Method | Yield (%) | Reaction Time | Conditions |
|---|---|---|---|
| Fischer Esterification | 85-90 | 4-6 hours | Reflux with acid catalyst |
| Direct Alkylation | 70-80 | 3-5 hours | Room temperature with base |
| Coupling Agent Method | 75-85 | 6-8 hours | Mild conditions with DCC |
Yield Analysis
The Fischer esterification method generally provides higher yields compared to direct alkylation due to its straightforward mechanism and use of heat to drive the reaction towards completion. The use of coupling agents offers a moderate yield but allows for milder reaction conditions, which may be advantageous for sensitive substrates.
The preparation of this compound can be effectively achieved through various synthetic routes, with Fischer esterification being the most commonly utilized method due to its high yield and simplicity. Alternative methods such as direct alkylation and coupling agent approaches also present viable options depending on specific laboratory conditions and desired outcomes.
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis is the most well-documented reaction for this ester, occurring under both acidic and basic conditions.
Acid-Catalyzed Hydrolysis
-
Conditions : Performed in aqueous acidic media (e.g., HCl, H₂SO₄) at elevated temperatures.
-
Products : Cyclopentanecarboxylic acid and 2-pyridinylmethanol.
-
Mechanism :
Base-Promoted Hydrolysis (Saponification)
-
Conditions : Aqueous NaOH or KOH, often with heat.
-
Products : Cyclopentanecarboxylate salt and 2-pyridinylmethanol.
-
Mechanism :
Table 1: Hydrolysis Reaction Comparison
| Condition | Catalyst | Temperature | Key Intermediate | By-Products |
|---|---|---|---|---|
| Acidic | H₃O⁺ | 50–100°C | Protonated carbonyl | None significant |
| Basic | OH⁻ | 60–80°C | Tetrahedral alkoxide | Alkoxide ions |
Transesterification
While not explicitly documented for this compound, general ester reactivity principles suggest potential transesterification under catalytic conditions:
-
Conditions : Alcohol (ROH) and acid/base catalysts (e.g., H₂SO₄, NaOR).
-
Mechanism : Nucleophilic acyl substitution where the alkoxide group displaces the pyridinylmethanol moiety.
-
Challenges : The electron-withdrawing pyridine ring may reduce reactivity compared to aliphatic esters .
Nucleophilic Acyl Substitution
The ester’s carbonyl group is susceptible to nucleophilic attack by amines, thiols, or hydrides:
Aminolysis
-
Potential Products : Amides (e.g., reaction with NH₃ or primary amines).
-
Mechanism : Nucleophilic amine attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the alcohol .
Reduction
-
Possible Reagents : LiAlH₄ or NaBH₄ (though esters typically require stronger reductants).
-
Products : Cyclopentylmethanol derivative and 2-pyridinylmethanol.
Influence of the Pyridinylmethyl Group
The pyridine ring exerts an electron-withdrawing effect via conjugation, which:
-
Stabilizes intermediates : Resonance delocalization in the tetrahedral intermediate during hydrolysis.
-
Modulates reactivity : Reduces electron density at the carbonyl carbon, increasing susceptibility to nucleophilic attack compared to purely aliphatic esters.
Side Reactions and By-Products
-
Decarboxylation Risk : Under harsh acidic conditions, cyclopentanecarboxylic acid may undergo decarboxylation to form cyclopentane .
-
Pyridine Ring Reactions : The pyridine moiety may participate in electrophilic substitution (e.g., nitration), though this is not directly relevant to the ester’s primary reactivity.
Experimental Insights
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Recent studies have highlighted the potential of cyclopentanecarboxylic acid derivatives in cancer treatment. For instance, compounds derived from cyclopentanecarboxylic acid have been investigated for their cytotoxic effects against breast cancer cells (MCF-7). These studies demonstrated that certain derivatives exhibit significant cytotoxicity while maintaining low toxicity on normal cells, making them promising candidates for targeted cancer therapies .
2. Anti-inflammatory Properties
Cyclopentanecarboxylic acid derivatives have also been explored for their anti-inflammatory properties. Research indicates that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as chronic obstructive pulmonary disease (COPD) and other respiratory tract diseases . The mechanism involves the inhibition of pro-inflammatory cytokines, which could lead to reduced inflammation and improved patient outcomes.
Organic Synthesis
1. Synthesis of Amino Acids and Biologically Active Compounds
Cyclopentanecarboxylic acid serves as a versatile building block in organic synthesis. It is utilized in the preparation of amino acids and other biologically active compounds. The compound's carboxylic acid functional group allows for various chemical transformations that are essential in synthesizing complex organic molecules .
2. Catalytic Reactions
The compound has been employed as a substrate in catalytic reactions, including lactonization processes. These reactions are crucial for forming cyclic esters from linear precursors, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals . The catalytic efficiency can be influenced by the presence of specific additives or reaction conditions, highlighting the importance of optimizing reaction parameters for maximum yield.
Agricultural Applications
1. Plant Growth Regulators
Cyclopentanecarboxylic acid has been shown to possess plant growth-regulating activity. This property makes it an attractive candidate for developing agricultural products aimed at enhancing crop yield and health . Studies indicate that its application can lead to improved growth rates and resilience in various plant species.
Case Studies
Mechanism of Action
The mechanism of action of cyclopentanecarboxylic acid, 2-pyridinylmethyl ester depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyridine ring can participate in coordination with metal ions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities with analogous compounds:
Key Observations :
- Pyridine vs. Aliphatic Esters: The pyridinylmethyl ester introduces aromaticity and basicity absent in aliphatic esters like the 2-methylpropyl derivative.
- Ketone-Containing Analogs: The 2-oxo derivatives (e.g., ethyl 2-oxocyclopentanecarboxylate) exhibit ketone groups, enabling keto-enol tautomerism and increased reactivity toward nucleophiles compared to the target compound .
- Bicyclic Terpenoid Derivatives: Esters with bicyclic frameworks (e.g., 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl) show higher molecular weights and steric hindrance, likely reducing volatility and altering biological activity .
Physical and Thermodynamic Properties
Available data for selected analogs:
Inferences for Target Compound :
- The pyridinylmethyl group likely increases boiling point relative to aliphatic esters due to higher polarity and molecular weight.
- Enhanced water solubility compared to benzyl or bicyclic esters is expected due to the pyridine nitrogen’s hydrogen-bonding capability .
Biological Activity
Cyclopentanecarboxylic acid, 2-pyridinylmethyl ester, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C₁₁H₁₃N₁O₂
- Molecular Weight : 193.23 g/mol
The compound features a cyclopentane ring with a carboxylic acid group and a pyridinylmethyl group, contributing to its unique reactivity and biological properties.
Biological Activities
1. Antimicrobial Activity
Recent studies have indicated that cyclopentanecarboxylic acid esters exhibit antimicrobial properties. For instance, research has shown that derivatives of this compound can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 18 | 100 |
| C. albicans | 12 | 100 |
2. Anticancer Properties
Cyclopentanecarboxylic acid derivatives have been investigated for their anticancer activity. Studies suggest that these compounds can induce apoptosis in cancer cells through several mechanisms, including the activation of caspases and modulation of cell cycle progression.
Case Study: In Vitro Anticancer Activity
A study assessed the cytotoxic effects of this compound on various cancer cell lines:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), A549 (lung cancer).
- Results : The compound exhibited IC50 values ranging from 10 to 25 µM across different cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Apoptosis via caspase activation |
| MCF-7 | 20 | Cell cycle arrest |
| A549 | 25 | Induction of oxidative stress |
The biological activity of this compound can be attributed to its ability to interact with cellular targets:
- Protein Binding : The pyridine ring can form π-π interactions with aromatic residues in proteins, potentially altering their function.
- Metal Ion Coordination : The compound may act as a ligand for metal ions, influencing various biochemical processes involved in cell signaling and metabolism.
Comparative Analysis with Similar Compounds
To understand the unique properties of cyclopentanecarboxylic acid, it is useful to compare it with structurally similar compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Cyclopentanone, 2,5-bis(4-pyridinylmethylene) | Anticancer | Multiple pyridine substitutions |
| Cyclohexanecarboxylic acid derivative | Antimicrobial | Lacks pyridine functionality |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Cyclopentanecarboxylic acid, 2-pyridinylmethyl ester, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via esterification of cyclopentanecarboxylic acid derivatives with 2-pyridinylmethanol. A base-catalyzed mechanism, similar to the synthesis of ethyl 2-oxocyclopentanecarboxylate ( ), is applicable. Key steps include:
- Activation of the carboxylic acid using coupling agents (e.g., DCC, EDCI).
- Nucleophilic attack by the alcohol group of 2-pyridinylmethanol.
- Purification via column chromatography or recrystallization.
- Critical Parameters : Reaction temperature (60–80°C), solvent polarity (e.g., THF or DCM), and catalyst (e.g., DMAP) significantly affect yield .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- GC-MS : Used to confirm molecular weight and fragmentation patterns. For example, cyclopentanecarboxylic acid esters exhibit characteristic peaks at m/z corresponding to the cyclopentane ring (e.g., m/z 156 for ethyl 2-oxocyclopentanecarboxylate) .
- NMR : <sup>1</sup>H NMR reveals signals for the pyridinylmethyl group (δ 8.0–8.5 ppm for aromatic protons) and cyclopentane protons (δ 1.5–2.5 ppm). <sup>13</sup>C NMR confirms ester carbonyl (δ 170–175 ppm) .
- IR : Ester C=O stretch (~1740 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to minimize inhalation risks .
- Storage : Store in airtight containers at –20°C to prevent hydrolysis.
- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can mechanistic studies elucidate the esterification pathway of this compound?
- Methodological Answer :
- Isotopic Labeling : Use <sup>18</sup>O-labeled 2-pyridinylmethanol to track oxygen incorporation into the ester group.
- Kinetic Studies : Monitor reaction progress via <sup>1</sup>H NMR to determine rate constants and intermediate formation.
- Computational Modeling : DFT calculations (e.g., Gaussian) can predict transition states and activation energies, as demonstrated for similar cyclopentanecarboxylate syntheses .
Q. How should researchers resolve contradictions in GC-MS data for structurally similar esters?
- Methodological Answer :
- Retention Index Calibration : Compare retention times with known standards (e.g., NIST database entries for cyclopentanecarboxylates) .
- High-Resolution MS (HRMS) : Differentiate isomers by exact mass (e.g., m/z 226.31 for methyl 2-hexyl-3-oxocyclopentanecarboxylate vs. m/z 320.38 for a phenyl-substituted analog) .
- Tandem MS/MS : Analyze fragmentation pathways; for example, loss of the pyridinylmethyl group (Δ m/z 93) is diagnostic .
Q. What strategies are employed to study the metabolic stability of this compound in biological systems?
- Methodological Answer :
- In Vitro Assays : Incubate with liver microsomes (e.g., human S9 fraction) and monitor ester hydrolysis via LC-MS.
- Isotope Tracing : Use <sup>13</sup>C-labeled cyclopentane rings to track metabolic byproducts.
- Enzyme Inhibition : Co-administer esterase inhibitors (e.g., BNPP) to identify hydrolytic pathways, as seen in microbial metabolism studies of related esters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
